Benzyl-(1H-indol-7-ylmethyl)amine
Description
Benzyl-(1H-indol-7-ylmethyl)amine is a secondary amine comprising a benzyl group attached to a nitrogen atom that is further connected to a 1H-indol-7-ylmethyl substituent. The indole moiety, a bicyclic heterocycle with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, is substituted at the 7-position in this compound.
Properties
Molecular Formula |
C16H16N2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
N-(1H-indol-7-ylmethyl)-1-phenylmethanamine |
InChI |
InChI=1S/C16H16N2/c1-2-5-13(6-3-1)11-17-12-15-8-4-7-14-9-10-18-16(14)15/h1-10,17-18H,11-12H2 |
InChI Key |
XYPDHTWEUKGKDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=CC3=C2NC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
(a) Benzyl-(1-vinyl-hexyl)-amine (VI-08)
- Structure : Features a benzyl group and a 1-vinyl-hexyl substituent on the amine nitrogen.
- Synthesis : Prepared via Lindlar catalyst-mediated hydrogenation under argon, yielding 70–80% purity with confirmed NMR data .
- Key Differences: Lacks the indole moiety, instead incorporating a linear alkenyl chain.
(b) (1H-Indol-3-ylmethyl)(1-phenylethyl)amine
- Structure : Contains an indol-3-ylmethyl group and a phenylethyl substituent.
- Key Differences : The indole substitution occurs at the 3-position instead of the 7-position, altering electronic properties and steric interactions. The phenylethyl group introduces a longer alkyl spacer compared to benzyl .
(c) 3-(1,3-Dihydro-2H-isoindol-2-yl)benzenamine
- Structure : Incorporates an isoindole (a benzene fused to a pyrrole with adjacent nitrogen) instead of indole.
- Molecular Formula : C₁₄H₁₄N₂ (vs. the target compound’s inferred C₁₅H₁₅N₂).
- Key Differences : Isoindole lacks the conjugated π-system of indole, affecting redox behavior and binding affinity in biological systems .
(a) Hydrogenation of Protected Amines
- Procedure: Benzyl- or Cbz-protected amines undergo hydrogenation using Pd(OH)₂/C or Pd/C catalysts in ethanol/MeOH at 30–50 psi H₂. This method is critical for deprotection in amine synthesis .
- Relevance to Target : Likely applicable for synthesizing or modifying the benzyl group in the target compound.
(b) Lindlar Catalyst-Based Reactions
Physicochemical and Spectroscopic Properties
Table 1: Comparative Data for Benzylamine Derivatives
Reactivity and Functional Implications
- Indole Positional Effects : Indole-7-substitution (target) vs. indole-3-substitution ( compound) impacts hydrogen bonding and π-π interactions in receptor binding .
- Amino Group Flexibility: Benzyl groups (target) offer rigidity, while phenylethyl () or vinyl-hexyl () substituents enhance conformational flexibility, influencing solubility and metabolic stability.
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